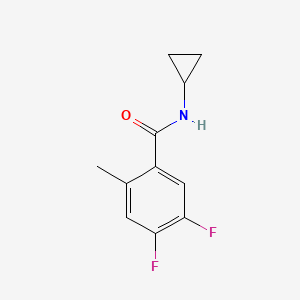
N-cyclopropyl-4,5-difluoro-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4,5-difluoro-2-methylbenzamide, also known as CPD, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPD belongs to the class of benzamide derivatives and has a unique chemical structure that allows it to interact with specific biological targets.
Mecanismo De Acción
N-cyclopropyl-4,5-difluoro-2-methylbenzamide exerts its therapeutic effects through its interaction with specific biological targets. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to bind to the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival. By inhibiting PARP-1, N-cyclopropyl-4,5-difluoro-2-methylbenzamide can induce apoptosis and inhibit the growth of cancer cells. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has also been found to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and insulin sensitivity. By activating PPARγ, N-cyclopropyl-4,5-difluoro-2-methylbenzamide can improve insulin sensitivity and lower blood glucose levels.
Biochemical and Physiological Effects:
N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to have various biochemical and physiological effects. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the nuclear factor-kappa B (NF-κB) pathway. Additionally, N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to improve insulin sensitivity and lower blood glucose levels by activating PPARγ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4,5-difluoro-2-methylbenzamide has several advantages for lab experiments. N-cyclopropyl-4,5-difluoro-2-methylbenzamide is relatively easy to synthesize and can be produced in large quantities. N-cyclopropyl-4,5-difluoro-2-methylbenzamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-cyclopropyl-4,5-difluoro-2-methylbenzamide has some limitations for lab experiments. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has low solubility in water, which can limit its use in aqueous-based assays. N-cyclopropyl-4,5-difluoro-2-methylbenzamide also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
N-cyclopropyl-4,5-difluoro-2-methylbenzamide has shown promising results in scientific research, and there are several future directions for its development. One future direction is to optimize the synthesis method of N-cyclopropyl-4,5-difluoro-2-methylbenzamide to increase yield and purity. Another future direction is to develop more potent derivatives of N-cyclopropyl-4,5-difluoro-2-methylbenzamide that have increased activity against specific biological targets. Additionally, future research can focus on the in vivo efficacy of N-cyclopropyl-4,5-difluoro-2-methylbenzamide and its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
N-cyclopropyl-4,5-difluoro-2-methylbenzamide can be synthesized through a multistep process, starting with the reaction of 2,4-difluoro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopropylamine in the presence of a base to form N-cyclopropyl-4,5-difluoro-2-methylbenzamide. The synthesis method of N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been studied extensively in scientific research, particularly in the field of medicinal chemistry. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to have potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to have hypoglycemic effects, making it a potential treatment for diabetes.
Propiedades
IUPAC Name |
N-cyclopropyl-4,5-difluoro-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-6-4-9(12)10(13)5-8(6)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCBHVUQKNZEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2CC2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B6069872.png)
![2-[(3,4-dimethylphenyl)amino]-3-{[(3,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6069878.png)
![3-[(4-anilinophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6069886.png)
![4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6069888.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6069895.png)
![(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-phenylethylenesulfonamide](/img/structure/B6069897.png)
![(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6069904.png)

![1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B6069923.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B6069934.png)
![N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6069942.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-pyrrolidin-1-ylethyl)urea](/img/structure/B6069953.png)

![3-({2-[(4-tert-butylphenoxy)acetyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6069963.png)